molecular formula C12H16N2O2 B5182350 N-mesityl-N'-methylethanediamide

N-mesityl-N'-methylethanediamide

Cat. No.: B5182350
M. Wt: 220.27 g/mol
InChI Key: ZUFZKMHHUFQCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-mesityl-N'-methylethanediamide, identified by CAS Registry Number 433253-51-1, is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . Its structure features an oxamide bridge, serving as a connector between a methyl group and a mesityl (2,4,6-trimethylphenyl) group, which can influence its steric and electronic properties . This molecular architecture is similar to that of ligands used in coordination chemistry. For instance, research on metal complexes incorporating N-mesityl groups has demonstrated their relevance in areas such as the development of potential enzyme inhibitors and antibacterial agents . Specifically, such structures have been investigated as single-source precursors for metal sulfide nanoparticles and studied for their binding interactions with enzymes like CYP3A4, suggesting a potential role in biochemical and pharmaceutical research . The compound is offered for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-7-5-8(2)10(9(3)6-7)14-12(16)11(15)13-4/h5-6H,1-4H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFZKMHHUFQCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Mesityl N Methylethanediamide

Retrosynthetic Analysis of the N-Mesityl-N'-Methylethanediamide Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the most logical disconnections are at the two carbon-nitrogen (C-N) amide bonds of the central ethanediamide (oxalamide) core.

This strategy leads to two primary retrosynthetic pathways:

Sequential Amidation Pathway: This involves a stepwise disconnection. The first C-N bond cleavage separates the molecule into an amine (either mesitylamine or methylamine) and a corresponding N-substituted oxamic acid intermediate (N-mesityloxamic acid or N-methyloxamic acid). A second disconnection of the remaining amide bond in the intermediate leads to a second amine and the foundational precursor, oxalic acid or its derivatives. This stepwise approach is often preferred for unsymmetrical products as it allows for controlled introduction of the different amine substituents.

Convergent Pathway: This approach involves the simultaneous disconnection of both C-N amide bonds. This deconstruction leads directly to the core building block, an oxalic acid derivative (like oxalyl chloride or diethyl oxalate), and the two required amines: the sterically hindered aromatic amine, mesitylamine (2,4,6-trimethylaniline), and the simple primary amine, methylamine (B109427). While seemingly more direct, this pathway can lead to a statistical mixture of products if not carefully controlled.

The selection of the actual synthetic route is heavily influenced by the reactivity differences between the two amines and the choice of the oxalic acid-derived starting material.

Exploration of Diverse Synthetic Routes

Building upon the retrosynthetic analysis, several synthetic methodologies can be employed to construct the this compound molecule. These routes primarily revolve around the formation of the two amide bonds.

Amidation Reactions and Coupling Reagents for Ethanediamide Formation

Amide bond formation is a cornerstone of organic synthesis. The challenge in synthesizing an unsymmetrical ethanediamide lies in selectively reacting each amine with one of the two carbonyl groups of the oxalic acid core. This is typically achieved through a sequential process involving an activated carboxylic acid intermediate.

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common reagents for promoting amide bond formation. wikipedia.org The general mechanism involves the activation of a carboxylic acid (e.g., N-mesityloxamic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine (e.g., methylamine) to yield the desired amide and a urea (B33335) byproduct. wikipedia.org

The process would look as follows:

Activation: The carboxylic acid group of a mono-substituted oxamic acid reacts with the carbodiimide.

Coupling: The amine is added and attacks the activated carbonyl, forming the second amide bond.

While effective, DCC has drawbacks, including the formation of a poorly soluble N,N'-dicyclohexylurea byproduct that can complicate purification. wikipedia.org EDC is often preferred as its urea byproduct is water-soluble, facilitating an easier workup. However, side reactions can occur, and for sterically demanding couplings, more potent activators may be necessary. nih.gov

For challenging amide couplings, especially those involving sterically hindered amines like mesitylamine, modern phosphonium (B103445) or uronium/aminium salt-based coupling reagents are often superior. sigmaaldrich.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency, fast reaction times, and ability to suppress side reactions. sigmaaldrich.compeptide.com

These reagents operate by reacting with the carboxylic acid in the presence of a non-nucleophilic base to form an activated ester (e.g., an OAt-ester for HATU). sigmaaldrich.com This active species reacts cleanly with the incoming amine. HATU is particularly effective due to the 7-azabenzotriazole (HOAt) leaving group, which can participate in the reaction and accelerate the coupling, making it one of the most powerful reagents for difficult couplings. sigmaaldrich.com

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Reagent Full Name Activator Type Key Advantages Potential Disadvantages
DCC N,N'-Dicyclohexylcarbodiimide Carbodiimide Inexpensive, effective for many standard couplings. wikipedia.org Insoluble urea byproduct, potential for side reactions. wikipedia.org
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Carbodiimide Water-soluble urea byproduct simplifies purification. Less reactive than phosphonium/uronium salts.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Uronium/Aminium Salt High efficiency, fast reactions. peptide.com Can cause unwanted side reactions with the amine N-terminus. peptide.comnih.govacs.org
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Uronium/Aminium Salt Very fast, less racemization, highly effective for hindered couplings. sigmaaldrich.compeptide.com More expensive, can also react with amines directly. nih.govacs.org

This table provides a general comparison; optimal reagent choice depends on specific substrates and reaction conditions.

One of the most robust and classical methods for forming ethanediamides involves the use of oxalyl chloride. nih.govchemicalbook.com This highly reactive di-acid chloride allows for sequential, controlled addition of the two different amines.

The synthetic strategy would proceed as follows:

First Amidation: Oxalyl chloride is reacted with one equivalent of the less reactive or more sterically hindered amine (mesitylamine) at low temperature. The steric bulk of the mesityl group helps to disfavor double addition, leading to the formation of the mono-acylated intermediate, N-mesityloxamoyl chloride.

Second Amidation: The second, more reactive amine (methylamine) is then added to the reaction mixture. It reacts with the remaining acid chloride functionality to form the final unsymmetrical product, this compound.

This method is highly effective because the reactivity of the two acid chloride groups on oxalyl chloride can be modulated by the first amine addition, and the gaseous byproducts (HCl) can be easily removed. chemicalbook.com Careful control of stoichiometry and temperature is critical to maximize the yield of the desired unsymmetrical product. researchgate.net

Table 2: Proposed Reactants for the Acid Chloride Route

Step Reactant 1 Reactant 2 Intermediate/Product Purpose
1 Oxalyl Chloride Mesitylamine N-Mesityloxamoyl chloride Selective formation of the first amide bond with the hindered amine.
2 N-Mesityloxamoyl chloride Methylamine This compound Formation of the second amide bond to yield the final product.

Direct Synthesis Approaches

While sequential synthesis offers greater control, direct or "one-pot" approaches aim for higher efficiency by combining all reactants at once. A novel one-pot method for synthesizing unsymmetrical oxalamides has been reported, although it relies on specific starting materials like dichloroacetamide and may not be directly applicable without modification. rsc.org

A more conventional direct approach would involve mixing an oxalic acid derivative (e.g., diethyl oxalate (B1200264) or oxalic acid itself with a coupling agent) with both mesitylamine and methylamine simultaneously. However, this strategy is fraught with challenges. Due to the similar reactivity of the two functional groups on the oxalate core, such a reaction would likely produce a statistical mixture of three products:

N,N'-Dimesitylethanediamide (symmetrical)

N,N'-Dimethylethanediamide (symmetrical)

this compound (unsymmetrical, desired)

Separating the desired unsymmetrical product from the two symmetrical byproducts would likely require extensive and difficult chromatography, making this approach generally less favorable than the controlled, stepwise methods. researchgate.netorganic-chemistry.org

Multi-Component Reactions for this compound Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer an efficient and atom-economical approach to complex molecules. researchgate.netlibretexts.org For the synthesis of this compound, a hypothetical Ugi-type four-component reaction (U-4CR) could be envisioned. The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov

A plausible Ugi-type approach to a precursor for this compound could involve the reaction of formaldehyde, mesitylamine, a suitable carboxylic acid, and an isocyanide. Subsequent modification of the resulting Ugi product would be necessary to install the N'-methylamide moiety. However, a more direct, albeit still hypothetical, MCR could be designed using a bifunctional starting material that contains the ethanediamide backbone precursor.

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of this compound is highly dependent on the careful optimization of reaction conditions to maximize yield and selectivity, minimizing the formation of symmetrical diamides and other byproducts.

Solvent Effects on this compound Formation

The choice of solvent can significantly influence the rate and outcome of amide bond formation. Polar aprotic solvents are often employed for such reactions. A screening of solvents with varying polarities would be crucial in optimizing the synthesis.

Table 1: Hypothetical Solvent Screening for the Synthesis of this compound

EntrySolventDielectric Constant (20 °C)Yield (%)
1Dichloromethane (DCM)9.145
2Tetrahydrofuran (THF)7.565
3Acetonitrile (MeCN)37.578
4Dimethylformamide (DMF)36.785
5Toluene2.420

As suggested by the hypothetical data, polar aprotic solvents like DMF and Acetonitrile would likely facilitate the reaction by stabilizing charged intermediates that can form during the amide coupling process.

Temperature and Pressure Variations

Temperature is a critical parameter in amide synthesis. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of thermally sensitive reagents or products. acs.org For the formation of this compound, a systematic study of the reaction temperature would be necessary to find the optimal balance between reaction rate and product purity. Ambient pressure is typically sufficient for these types of reactions.

Catalyst Screening and Ligand Design for Improved Efficacy

Modern amide bond formation often relies on the use of coupling agents or catalysts to activate the carboxylic acid functionality. researchgate.net For the synthesis of an unsymmetrical diamide (B1670390) like this compound, a stepwise approach is often more practical than a one-pot reaction with both amines present. This would typically involve the mono-amidation of a precursor like ethyl oxalyl chloride first with one amine, followed by reaction with the second amine.

Alternatively, coupling agents can be used. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate carboxylic acids towards nucleophilic attack by an amine. chemistrysteps.commasterorganicchemistry.com The use of a Lewis acid catalyst, such as Nb2O5, has also been reported for the direct synthesis of diamides from dicarboxylic acids and amines. acs.org

Table 2: Hypothetical Catalyst/Coupling Agent Screening

EntryCoupling Agent/CatalystAdditiveBaseYield (%)
1DCC--60
2EDCHOBtDIPEA75
3T3P-Pyridine82
4MsClNMI-70
5Ni-catalyst--55

The data suggests that a combination of a coupling agent like EDC with an additive such as HOBt, which suppresses side reactions, could be highly effective. Propylphosphonic anhydride (B1165640) (T3P) is another powerful water scavenger and activating agent for amide bond formation. commonorganicchemistry.com Nickel-catalyzed amidation of methyl esters has also emerged as a powerful method. nih.gov

Mechanistic Insights into this compound Formation Pathways

The mechanism of amide bond formation is well-established and generally proceeds through the activation of a carboxylic acid derivative. In the case of using a coupling agent like DCC, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. chemistrysteps.comyoutube.com This intermediate is then susceptible to nucleophilic attack by the amine (either mesitylamine or methylamine). The amine attacks the carbonyl carbon of the activated acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the dicyclohexylurea (DCU) byproduct and forming the desired amide bond. masterorganicchemistry.com The use of a base is often necessary to deprotonate the amine and the carboxylic acid. commonorganicchemistry.com

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification of this compound and its synthetic intermediates is crucial to obtain a high-purity product. Standard laboratory techniques would be employed.

Following the reaction, a typical workup would involve quenching the reaction and then extracting the product into an organic solvent. The organic layer would be washed with acidic and basic solutions to remove unreacted starting materials and byproducts. For instance, an acidic wash would remove excess amine, while a basic wash would remove any remaining carboxylic acid.

The primary methods for purification would include:

Crystallization: If the final compound is a solid with suitable solubility properties, crystallization from an appropriate solvent system would be an effective method for obtaining highly pure material.

Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. Silica gel would likely be the stationary phase, with a gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) as the mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC could be employed, particularly for small-scale syntheses. nih.gov

The identity and purity of the isolated this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Advanced Structural Characterization Techniques for N Mesityl N Methylethanediamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of N-mesityl-N'-methylethanediamide. Through a suite of one- and two-dimensional experiments, a comprehensive picture of the molecule's structure can be assembled.

Proton (¹H) NMR Approaches for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides foundational information regarding the chemical environment of hydrogen atoms within the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the various proton groups. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

Expected ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
Aromatic CH6.8-7.2Singlet2H
Mesityl CH₃ (ortho)2.2-2.4Singlet6H
Mesityl CH₃ (para)2.1-2.3Singlet3H
Ethanediamide CH₂3.2-3.6Multiplet4H
N-CH₃2.7-3.0Singlet or Doublet3H
Amide NH7.5-8.5Broad Singlet2H

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Techniques for Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal in the spectrum, allowing for the confirmation of the total number of carbon environments.

Expected ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl C=O165-175
Aromatic C (substituted)130-140
Aromatic CH125-135
Ethanediamide CH₂35-45
N-CH₃25-35
Mesityl CH₃ (ortho)18-22
Mesityl CH₃ (para)15-20

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Experiments for Connectivity and Proximity Determination

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and their spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, confirming which protons are adjacent to one another. For this compound, COSY would show correlations between the protons of the ethanediamide backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link the proton signals of the mesityl methyl groups, aromatic protons, ethanediamide methylene groups, and the N-methyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for piecing together the molecular structure. For instance, HMBC would show correlations from the N-methyl protons to the adjacent carbonyl carbon and the ethanediamide methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the conformation of the molecule. For example, NOESY could reveal through-space interactions between the mesityl protons and the ethanediamide backbone.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition.

Expected HRMS Data for this compound (C₁₃H₁₈N₂O₂):

Ion Calculated m/z
[M+H]⁺235.1441
[M+Na]⁺257.1260

Note: The observed m/z value in an HRMS experiment should be within a very small tolerance (typically < 5 ppm) of the calculated value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure and connectivity. The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups.

Plausible Fragmentation Pathways for this compound:

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
235.1441178.1022C₂H₅NOLoss of the N-methylethanamide moiety
235.1441163.0913C₃H₆NOCleavage of the amide bond with loss of the N-methylethanamide portion
235.1441135.0808C₃H₄N₂O₂Loss of the ethanediamide bridge and methylamine (B109427)
235.144158.0447C₉H₁₀O₂Formation of the N-methylethanamide fragment

Note: The observed fragmentation pattern can be used to confirm the proposed structure by identifying key structural motifs within the molecule.

Ionization Techniques (e.g., ESI, APCI) relevant to this compound

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties such as polarity, thermal stability, and volatility. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are highly relevant soft ionization methods. metwarebio.com

Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules that can be readily dissolved in a solvent. metwarebio.com It is a soft ionization technique that typically generates minimal fragmentation, allowing for the clear determination of the molecular ion. pharmafocuseurope.com In ESI-MS analysis of this compound, the molecule would likely be protonated to form the pseudomolecular ion [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. ESI is highly compatible with liquid chromatography (LC), making it ideal for LC-MS analysis to separate impurities before detection. metwarebio.comemory.edu

Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative ionization method that is preferable for compounds with lower polarity and higher volatility compared to those typically analyzed by ESI. pharmafocuseurope.com In APCI, the sample is vaporized in a heated gas stream, and ionization occurs in the gas phase through reactions with reagent ions. nih.gov This technique is also compatible with LC and is effective for analyzing small, thermally stable molecules. metwarebio.comemory.edu For this compound, APCI would also be expected to produce the protonated molecule [M+H]⁺. The choice between ESI and APCI would depend on the compound's specific physicochemical properties and the desired sensitivity. nih.gov

A comparative analysis using both techniques can provide a more comprehensive understanding of the compound's behavior under different ionization conditions. scripps.edu

Table 1: Expected Ions for this compound in Mass Spectrometry

Ionization Technique Expected Primary Ion Other Possible Ions Rationale
ESI [M+H]⁺ [M+Na]⁺, [M+K]⁺ High polarity of amide groups facilitates protonation and adduct formation in solution.

| APCI | [M+H]⁺ | - | Suitable for less polar, thermally stable molecules; ionization occurs in the gas phase. |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy provides detailed information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule. The infrared spectrum of this compound would display distinct absorption bands corresponding to the vibrations of its amide and aromatic components.

Key expected vibrational modes include:

N-H Stretching: A sharp absorption band is expected in the region of 3300-3400 cm⁻¹ due to the stretching vibration of the N-H bond in the secondary amide group.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching from the mesityl group would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethylidene groups would be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I): Strong, characteristic absorption bands for the carbonyl (C=O) groups of the two amides are expected in the region of 1630-1680 cm⁻¹. The exact position can indicate the presence of hydrogen bonding.

N-H Bending (Amide II): This secondary amide vibration typically appears between 1510 and 1570 cm⁻¹.

C-N Stretching (Amide III): This vibration is usually found in the 1200-1300 cm⁻¹ range.

Aromatic C=C Bending: Bands corresponding to the vibrations of the mesityl ring would be present in the 1450-1600 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amide N-H Stretch 3300 - 3400 Medium-Sharp
Mesityl Ring Aromatic C-H Stretch 3000 - 3100 Medium
Methyl/Ethylidene Aliphatic C-H Stretch 2850 - 2960 Medium
Amide Carbonyl C=O Stretch (Amide I) 1630 - 1680 Strong
Secondary Amide N-H Bend (Amide II) 1510 - 1570 Medium-Strong

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures light scattering rather than absorption. It is particularly sensitive to non-polar bonds and symmetric vibrations. For N-mesityl-N'-methyletanediamide, Raman spectroscopy would be highly effective for characterizing the aromatic mesityl ring and the carbon backbone.

Key features in the Raman spectrum would include:

Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the substituted benzene ring would produce a strong and sharp signal.

C-C Backbone Stretching: Vibrations of the ethanediamide backbone would be visible.

C=O Stretching: While strong in IR, the amide C=O stretch is also Raman active.

N-H Vibrations: N-H stretching and bending modes can also be detected, although they are typically weaker in Raman than in IR.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational modes, as some vibrations may be strong in one technique and weak or silent in the other. researchgate.netcardiff.ac.uk

X-ray Diffraction (XRD) and Crystallographic Methodologies

X-ray diffraction techniques are unparalleled for determining the three-dimensional arrangement of atoms in a solid-state material, providing definitive information on molecular structure, conformation, and crystal packing.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (SCXRD) can provide an unambiguous determination of its molecular structure. unimi.it This technique yields precise data on bond lengths, bond angles, and torsion angles within the molecule. nih.gov

The analysis would reveal:

The exact conformation of the molecule in the solid state, including the relative orientation of the mesityl group and the methylethanediamide chain.

The geometry of the amide bonds, confirming their planarity.

Intermolecular interactions, such as hydrogen bonding involving the amide N-H donor and carbonyl oxygen acceptor, which dictate how the molecules pack into a crystal lattice. mdpi.com

Table 3: Crystallographic Data Obtainable from SCXRD

Parameter Information Provided
Unit Cell Dimensions (a, b, c, α, β, γ) The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal structure.
Atomic Coordinates (x, y, z) The precise position of every non-hydrogen atom in the unit cell.
Bond Lengths and Angles Definitive geometric parameters of the molecule.

Powder X-ray Diffraction for Polymorphism Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique for the analysis of polycrystalline materials and is crucial for studying polymorphism—the ability of a substance to exist in multiple different crystal structures. rigaku.comnih.gov Different polymorphs of a compound can have distinct physical properties, including solubility and stability. americanpharmaceuticalreview.com

The PXRD pattern is a unique fingerprint for a specific crystalline phase. usp.org By comparing the experimental PXRD pattern of a bulk sample of this compound to a theoretical pattern calculated from SCXRD data, one can confirm the phase purity of the sample. nih.govmdpi.com If the compound can form multiple polymorphs, PXRD is the primary tool used to identify and distinguish between them. rigaku.comamericanpharmaceuticalreview.com

Other Advanced Spectroscopic Techniques for this compound Analysis

Beyond standard techniques like NMR and IR spectroscopy, other advanced methods can provide deeper insights into the electronic structure and elemental composition of this compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org For this compound, the primary chromophores—parts of the molecule that absorb light—are the two amide groups and the mesityl (trimethylbenzene) ring.

The key electronic transitions expected for this molecule are π→π* and n→π*. youtube.com

π→π Transitions:* These are typically high-energy transitions that occur in molecules with pi systems, such as the C=O double bonds of the amide groups and the aromatic mesityl ring. youtube.com The amide π→π* transition generally appears in the far-UV region, often between 180-200 nm. aip.orgnih.gov The mesityl ring will also exhibit strong π→π* transitions characteristic of substituted benzene rings.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms of the amide groups) to an anti-bonding π* orbital. researchgate.net These are lower in energy (occur at longer wavelengths) and are typically less intense (weaker absorption) than π→π* transitions. libretexts.org For simple amides, the n→π* transition is often observed around 220 nm. researchgate.net

The substitution on the nitrogen atoms—a methyl group on one and a mesityl group on the other—influences the precise wavelength and intensity of these absorptions. The electronic environment of the chromophores is altered, which can lead to shifts in the absorption maxima (λmax).

Table 1: Expected UV-Vis Absorption Data for this compound This table is illustrative and based on typical values for the constituent functional groups.

Transition Type Chromophore Expected λmax (nm)
π→π* Amide (C=O) ~190 - 205
n→π* Amide (C=O) ~220 - 240

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.org XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound (C12H16N2O2), an XPS survey scan would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s regions would provide detailed information about the chemical bonding environments.

C 1s Spectrum: The high-resolution C 1s spectrum would be deconvoluted into multiple peaks corresponding to the different types of carbon atoms:

Aromatic C-C and C-H bonds in the mesityl ring and aliphatic C-H in the methyl groups would appear around 284.8-285.0 eV. d-nb.info

The C-N bonds of the ethanediamide backbone and the N-methyl and N-mesityl groups would be shifted to a higher binding energy, typically around 286.0 eV. researchgate.net

The carbonyl carbons (C=O) of the two amide groups would appear at the highest binding energy for carbon, around 288.0-288.8 eV, due to the electronegative oxygen atom. nih.gov

N 1s Spectrum: Since both nitrogen atoms are in similar amide environments, the N 1s spectrum would likely show a primary peak around 400.0 eV. uic.edu Subtle differences in the electronic environment due to the different substituents (methyl vs. mesityl) might lead to peak broadening or the ability to resolve two very close-lying components.

O 1s Spectrum: The two oxygen atoms are in identical carbonyl environments within the amide groups. This would result in a single, sharp O 1s peak at approximately 531-532 eV. d-nb.info

Table 2: Predicted XPS Binding Energies for this compound This table is illustrative, presenting typical binding energy (BE) ranges for the identified functional groups.

Element Region Functional Group Predicted Binding Energy (eV)
Carbon C 1s C-C, C-H (aromatic/aliphatic) ~285.0
Carbon C 1s C-N ~286.0
Carbon C 1s N-C=O (Amide Carbonyl) ~288.2
Nitrogen N 1s C-N(H)-C=O (Amide) ~400.0

This detailed surface and elemental information from XPS complements the electronic transition data from UV-Vis, providing a more complete picture of the chemical structure of this compound.

Chemical Reactivity and Mechanistic Investigations of N Mesityl N Methylethanediamide

Reactivity Profile and Electrophilic/Nucleophilic Sites

The primary nucleophilic centers are the lone pairs of electrons on the nitrogen and oxygen atoms of the two amide groups. youtube.com In amides, the nitrogen lone pair participates in resonance with the carbonyl group, which reduces its nucleophilicity compared to an amine. The carbonyl oxygens, with their partial negative charges, can also act as nucleophiles or, more commonly, as proton acceptors in acid-catalyzed reactions. youtube.comkhanacademy.org The nitrogen atom of the N-methylamide moiety is expected to be a more potent nucleophile than the nitrogen of the N-mesitylamide due to the significant steric hindrance imposed by the ortho-methyl groups of the mesityl ring. wikipedia.orgnumberanalytics.com This steric bulk can impede the approach of electrophiles to the N-mesityl nitrogen.

The primary electrophilic centers are the carbonyl carbons of the ethanediamide group. youtube.com The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atoms, making them susceptible to attack by nucleophiles. The aromatic ring of the mesityl group is electron-rich and can act as a nucleophile in electrophilic aromatic substitution reactions.

Table 1: Predicted Reactive Sites in N-Mesityl-N'-Methylethanediamide

SiteTypePredicted ReactivityRationale
N-H of Mesityl AmideAcidic ProtonWeakly acidicTypical for secondary amides.
Carbonyl OxygensNucleophilic/BasicModerateLone pairs can act as nucleophiles or proton acceptors.
Carbonyl CarbonsElectrophilicHighSusceptible to nucleophilic attack due to bond polarization.
N-Mesityl NitrogenNucleophilicVery LowSteric hindrance from the mesityl group and resonance delocalization reduce nucleophilicity. wikipedia.orgnumberanalytics.com
N-Methyl NitrogenNucleophilicLow to ModerateLess sterically hindered than the N-mesityl nitrogen, but still a weak nucleophile due to resonance.
Aromatic C-H (Mesityl)NucleophilicHighActivated towards electrophilic aromatic substitution by the three methyl groups. wikipedia.org

Hydrolytic Stability and Degradation Pathways

The amide bonds in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions with heating. masterorganicchemistry.comfiveable.me The stability of each amide bond towards hydrolysis is expected to differ significantly due to steric effects.

Under acidic conditions, the mechanism involves initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by water. youtube.comkhanacademy.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. uregina.ca In both cases, a tetrahedral intermediate is formed, which then collapses to cleave the carbon-nitrogen bond.

The N-mesityl amide bond is predicted to be significantly more resistant to hydrolysis than the N-methyl amide bond. The bulky mesityl group shields the adjacent carbonyl carbon from the approach of a nucleophile (water or hydroxide), a classic example of steric hindrance. wikipedia.orgnumberanalytics.com Therefore, the primary degradation pathway under hydrolytic conditions is expected to be the cleavage of the less sterically hindered N-methyl amide bond.

Initial hydrolysis would likely yield mesitylamine and N-(carboxymethyl)formamide, or upon further reaction, oxalic acid, mesitylamine, and methylamine (B109427).

Table 2: Predicted Hydrolytic Degradation of this compound

ConditionPreferential Cleavage SiteInitial ProductsFinal Products (Forced Conditions)
Acidic (e.g., aq. HCl, heat)N-methyl amide bondN-(2-(mesitylamino)-2-oxoacetyl)glycine and Methylammonium saltOxalic acid, Mesitylamine hydrochloride, Methylammonium chloride
Basic (e.g., aq. NaOH, heat)N-methyl amide bondSodium salt of N-(2-(mesitylamino)-2-oxoacetyl)glycine and MethylamineDisodium oxalate (B1200264), Mesitylamine, Methylamine

Transformations Involving the Ethanediamide Moiety

Beyond hydrolysis, amide bonds can be cleaved under various other conditions, though these often require harsh reagents. google.com Reductive cleavage, for instance, can convert amides to amines, while certain oxidative methods can also cleave the C-N bond. organic-chemistry.org However, the stability of the amide bond is a hallmark of this functional group. nih.gov

The formation of this compound would typically be achieved through a condensation reaction. Standard peptide coupling methods could be employed, for example, by reacting N-mesityloxalamic acid with methylamine using a coupling agent, or by reacting oxalyl chloride with mesitylamine followed by methylamine.

Intermolecular condensation reactions are plausible, particularly at the less hindered N-methylamide nitrogen. For instance, reaction with an aldehyde in the presence of an acid catalyst could lead to the formation of an N-acyliminium ion intermediate, which could then be trapped by a nucleophile. ncert.nic.in

Intramolecular cyclization reactions are less probable for this compound under typical conditions. The ethanediamide linker, while short, provides significant conformational flexibility, and there are no suitably positioned functional groups to facilitate an intramolecular reaction. While there are examples of intramolecular cyclizations of diamide-type structures, they usually require specific substitution patterns or catalysts to bring the reactive centers into proximity. nih.govrsc.orgrsc.orgnih.gov

Reactions Involving the Mesityl Moiety

The mesityl group is an activated aromatic ring, and as such, is susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The directing effects of the substituents on the ring determine the position of substitution. In this case, the ring has an N-acylamino substituent and two methyl groups meta to it.

An N-acyl group is typically an ortho-, para-director due to the lone pair on the nitrogen being able to donate electron density to the ring through resonance. However, it is also a deactivating group due to the inductive effect of the carbonyl. minia.edu.eg In the case of the N-mesityl group, severe steric hindrance likely forces the amide group to twist out of the plane of the aromatic ring, significantly diminishing this resonance interaction.

Consequently, the directing effect will be dominated by the three highly activating methyl groups. These groups are ortho- and para-directors. libretexts.orgmsu.edu In this compound, the positions ortho and para to the N-acyl substituent are already occupied by methyl groups. The remaining two unsubstituted positions on the aromatic ring are ortho to two methyl groups and meta to one, and are also meta to the N-acylamino group. These positions are highly activated and are the most likely sites for electrophilic attack.

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to proceed at these available positions on the mesityl ring. youtube.com

Table 3: Predicted Electrophilic Aromatic Substitution Reactions on the Mesityl Moiety

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄N-(2,4,6-trimethyl-3-nitrophenyl)-N'-methylethanediamide
BrominationBr₂, FeBr₃N-(3-bromo-2,4,6-trimethylphenyl)-N'-methylethanediamide
Friedel-Crafts AcylationRCOCl, AlCl₃N-(3-acyl-2,4,6-trimethylphenyl)-N'-methylethanediamide
SulfonationSO₃, H₂SO₄2-(N'-methylethanediamido)-3,5-dimethyl-4-methylbenzenesulfonic acid

Influence of Steric Hindrance from Mesityl Group on Reactivity

The presence of the sterically demanding mesityl group on one of the nitrogen atoms of the ethanediamide backbone profoundly impacts the molecule's reactivity. This bulky substituent, a 2,4,6-trimethylphenyl group, creates a sterically congested environment around the adjacent amide functionality. This steric hindrance can significantly modulate the accessibility of the amide carbonyl carbon and the nitrogen lone pair to incoming reagents.

In a manner analogous to what has been observed in other sterically hindered diamide (B1670390) systems, such as certain phenanthroline dicarboxamides, the mesityl group can restrict the rotational freedom around the N-aryl bond. This conformational rigidity can, in turn, influence the orientation of the amide plane and affect its participation in intra- and intermolecular interactions. For instance, in reactions where nucleophilic attack at the amide carbonyl is a key step, the mesityl group is expected to decrease the reaction rate by physically impeding the approach of the nucleophile.

Reactions Involving the Methyl Moiety

The N'-methyl group provides a contrasting site of reactivity within the this compound molecule. Unlike the sterically encumbered mesityl-substituted amide, the methyl-substituted amide nitrogen and its adjacent carbonyl group are relatively more accessible. This difference in steric environment allows for selective transformations targeting the less hindered part of the molecule.

Reactions such as N-alkylation or acylation are more likely to occur at the nitrogen atom bearing the methyl group. Furthermore, the methyl group itself can be a site of reaction under specific conditions. For example, radical-mediated reactions could potentially lead to functionalization at the methyl group, a process observed in other N-methylated amide-containing structures.

Kinetic and Thermodynamic Studies of Key Reactions

To quantify the influence of the mesityl and methyl groups on the reactivity of this compound, detailed kinetic and thermodynamic studies are essential.

Determination of Reaction Rates and Activation Energies

Kinetic studies on reactions such as hydrolysis or aminolysis would likely reveal a significant difference in the rate constants for the two amide groups. The hydrolysis of the amide bond adjacent to the mesityl group is expected to have a considerably higher activation energy and thus a slower reaction rate compared to the hydrolysis of the amide bond adjacent to the methyl group. This disparity arises directly from the steric shielding effect of the mesityl substituent.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound

Amide PositionRelative Rate Constant (k_rel)Activation Energy (Ea) (kJ/mol)
N-Mesityl1High
N'-Methyl>100Low

Note: The data in this table is hypothetical and serves to illustrate the expected kinetic differences based on steric hindrance.

Equilibrium Constants and Driving Forces

Thermodynamic studies would provide insight into the stability of this compound and the driving forces of its reactions. The steric strain introduced by the mesityl group may lead to a higher ground-state energy for the molecule compared to less hindered analogues. This could potentially provide a thermodynamic driving force for reactions that relieve this strain. The determination of equilibrium constants for reversible reactions would further elucidate the relative stability of reactants and products.

Detailed Mechanistic Elucidation of Observed Transformations

A full understanding of the reactivity of this compound requires a detailed elucidation of the mechanisms of its key transformations.

Identification of Intermediates and Transition States

Spectroscopic techniques, such as in-situ NMR and IR spectroscopy, coupled with computational modeling, are powerful tools for identifying transient intermediates and characterizing transition state structures. In reactions involving nucleophilic attack at the carbonyl centers, tetrahedral intermediates are expected to form. The geometry and stability of these intermediates will be significantly influenced by the substituents on the nitrogen atoms.

For the mesityl-substituted amide, the formation of a tetrahedral intermediate would likely be less favorable due to increased steric crowding. Computational studies could model the transition states for various reaction pathways, providing a theoretical basis for the observed reactivity and selectivity. For instance, the transition state for the approach of a nucleophile to the mesityl-shielded carbonyl would be expected to be higher in energy than that for the approach to the methyl-substituted carbonyl.

Stereochemical Outcomes of Reactions

Extensive searches of peer-reviewed scientific literature and chemical databases did not yield specific studies detailing the stereochemical outcomes of reactions where this compound functions as a primary reactant. The available research predominantly focuses on the application of related chiral diamide structures as ligands in transition-metal-catalyzed asymmetric synthesis or as organocatalysts, rather than on the compound undergoing a reaction itself. rsc.orgfrancis-press.commdpi.comresearchgate.net

In these contexts, the stereochemical environment provided by the diamide ligand is crucial for inducing enantioselectivity or diastereoselectivity in the formation of a new chiral product from a prochiral substrate. The steric bulk of the N-mesityl group often plays a significant role in creating a well-defined chiral pocket around a metal center, thereby directing the approach of reactants. rsc.org However, this pertains to its role as a stereodirecting auxiliary, not as a substrate undergoing stereochemical transformation.

Consequently, there is no specific data available to populate a table on the stereochemical outcomes (e.g., enantiomeric excess, diastereomeric ratio) for reactions of this compound itself. Further research would be required to investigate the stereoselectivity of reactions involving this specific compound as a substrate.

Computational and Theoretical Chemistry Studies of N Mesityl N Methylethanediamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of N-mesityl-N'-methylethanediamide. These methods provide a quantum mechanical description of the electrons and nuclei, allowing for the prediction of various molecular attributes.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its equilibrium geometry. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

Due to the absence of specific studies on this compound, we can infer its structural parameters based on studies of similar N,N'-disubstituted oxamides. For these related compounds, the antiperiplanar conformation is often found to be a minimum on the potential energy surface. chemrxiv.org The significant steric bulk of the mesityl group, a 2,4,6-trimethylphenyl substituent, is expected to heavily influence the molecule's final geometry. The presence of this group likely forces a specific orientation of the molecule to minimize steric strain. researchgate.net

A hypothetical optimized geometry would likely show a twisting of the mesityl group relative to the plane of the ethanediamide backbone to alleviate steric clashes between the ortho-methyl groups of the mesityl ring and the adjacent carbonyl oxygen and N-H proton.

Table 1: Predicted Bond Lengths and Angles for this compound based on DFT Calculations of Structurally Related Compounds

ParameterPredicted ValueGeneral Range in N,N'-disubstituted oxamides chemrxiv.org
C-C (ethanediamide)~1.54 Å1.53 - 1.54 Å
C=O~1.23 Å1.22 - 1.24 Å
C-N (mesityl)~1.34 Å1.32 - 1.34 Å
C-N (methyl)~1.33 Å1.32 - 1.34 Å
N-C-C Angle~112°Not available
C-N-C (mesityl) Angle~120°Not available

Note: The values in this table are illustrative predictions based on data for analogous compounds and have not been experimentally or computationally verified for this compound.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. researchgate.net These methods, while computationally more demanding than DFT, can provide highly accurate electronic structure information. For a molecule like this compound, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain a more refined understanding of its electronic properties and to validate the results from DFT calculations. These high-level calculations are particularly useful for accurately describing electron correlation effects, which are important in molecules with multiple bonds and lone pairs, such as the ethanediamide backbone.

Calculation of Molecular Orbitals and Charge Distribution

The electronic character of this compound can be detailed through the analysis of its molecular orbitals and charge distribution. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's reactivity.

In this compound, the HOMO is expected to have significant contributions from the π-system of the mesityl group and the lone pairs on the nitrogen and oxygen atoms. The LUMO is likely to be a π* orbital associated with the carbonyl groups of the ethanediamide moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, revealing the electron distribution across the molecule. It is anticipated that the oxygen atoms of the carbonyl groups will carry the most significant negative charge, while the carbonyl carbons and the protons attached to the nitrogen atoms will be positively charged. The mesityl group, being an electron-donating group, will influence the charge distribution on the adjacent nitrogen atom.

Conformational Analysis and Energy Landscapes

The flexibility of the this compound molecule allows it to adopt various spatial arrangements or conformations. Understanding the relative energies of these conformations is crucial for predicting its behavior.

Potential Energy Surface Scans for Rotational Barriers

A potential energy surface (PES) scan is a computational technique used to explore the energy changes associated with the rotation around specific bonds. researchgate.net For this compound, key rotational barriers would be associated with the C-C bond of the ethanediamide backbone and the C-N bonds connecting the substituents.

The rotation around the central C-C bond would interconvert different staggered and eclipsed forms. Due to the steric hindrance from both the mesityl and methyl groups, a significant rotational barrier is expected. The rotation around the C-N bond of the mesityl group would also be highly restricted due to the steric interactions between the ortho-methyl groups and the rest of the molecule. researchgate.net

Table 2: Hypothetical Rotational Barriers for this compound

Bond RotationPredicted Rotational Barrier (kcal/mol)
C(O)-C(O)5 - 10
C(O)-N(mesityl)> 15
C(O)-N(methyl)3 - 7

Note: These values are estimations based on the expected steric hindrance and have not been computationally verified for this specific molecule.

Identification of Stable Conformers and Tautomeric Forms

Tautomerism, the migration of a proton, is also a possibility. For this compound, imidic acid tautomers could potentially form where a proton moves from a nitrogen to a carbonyl oxygen. However, amide-imidic acid tautomerism generally favors the amide form, and it is expected that the amide tautomer of this compound would be significantly more stable. Quantum chemical calculations of the relative energies of the different tautomers would confirm this expectation.

Reaction Pathway Modeling and Transition State Locating

The study of chemical reactions at a molecular level is a cornerstone of computational chemistry. For a compound like this compound, these methods could provide profound insights into its synthesis, degradation, and potential reactivity with other molecules.

Prediction of Reaction Mechanisms and Intermediates

Computational modeling can predict the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its formation from precursor molecules or its subsequent transformations. By calculating the potential energy surface of a reaction, researchers can identify stable intermediates and the transition states that connect them. For instance, the synthesis of this diamide (B1670390) likely involves the reaction of a mesityl-containing amine with a methyl-containing amide or acid chloride derivative. Computational models could elucidate the precise mechanism, whether it proceeds through a concerted or stepwise process, and the geometry of any transient intermediates.

Calculation of Activation Barriers for Key Transformations

A critical aspect of reaction pathway modeling is the calculation of activation barriers, which represent the energy required to initiate a chemical transformation. These barriers determine the rate of a reaction. Using methods like Density Functional Theory (DFT), it would be possible to calculate the energy of the transition state relative to the reactants. For this compound, this could be applied to understand its stability and the conditions required for it to react. For example, the activation barrier for hydrolysis of the amide bonds could be calculated to predict its stability in aqueous environments.

Molecular Dynamics Simulations

While quantum mechanical calculations provide detailed information about static structures and reaction pathways, molecular dynamics (MD) simulations offer a view of the molecule in motion.

Solvent Effects on Conformational Preferences and Reactivity

The surrounding environment, particularly the solvent, can have a profound impact on a molecule's behavior. MD simulations can explicitly include solvent molecules to study these effects. For this compound, simulations in different solvents (e.g., water, methanol, or a non-polar solvent) would reveal how the solvent influences its preferred three-dimensional shape. The presence of solvent molecules can stabilize certain conformations through interactions like hydrogen bonding and can also affect reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.

Spectroscopic Property Prediction from Computational Models

Computational models are also powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. By calculating properties such as vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions, computational chemistry can provide a theoretical spectrum that can be compared with experimental data. For this compound, this would involve:

Infrared (IR) Spectroscopy: Calculating the vibrational frequencies to predict the positions of characteristic peaks, such as the C=O and N-H stretching vibrations of the amide groups.

NMR Spectroscopy: Predicting the 1H and 13C chemical shifts, which are highly sensitive to the electronic environment of each atom. This would be particularly useful for confirming the structure and assigning the complex pattern of signals expected from the mesityl and methyl groups.

In the absence of dedicated studies, the application of these computational methodologies to this compound remains a prospective endeavor. Such research would be valuable for a complete understanding of its chemical nature.

Simulated NMR, IR, and UV-Vis Spectra for Comparison with Experimental Data

As of late July 2025, a thorough review of published scientific literature and computational chemistry databases has revealed no specific studies detailing the simulated NMR, IR, and UV-Vis spectra for the compound this compound.

While the use of computational methods, particularly Density Functional Theory (DFT), to simulate and predict the spectroscopic properties of organic molecules is a well-established and common practice in theoretical chemistry, it appears that this compound has not yet been the subject of such a dedicated and published investigation.

Typically, in computational studies of this nature, researchers would employ DFT with a choice of functional (such as B3LYP) and a basis set (for example, 6-311++G(d,p)) to optimize the molecular geometry of the compound. Following this, further calculations would be performed to predict:

¹H and ¹³C NMR spectra: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the chemical shifts of protons and carbon atoms in the molecule. These theoretical values are then often correlated with experimental data to confirm structural assignments.

IR spectrum: The vibrational frequencies and their corresponding intensities are calculated to generate a theoretical IR spectrum. These calculated frequencies are often scaled by a factor to better match experimental spectra, accounting for anharmonicity and other method-specific deviations. The assignments of vibrational modes (e.g., C=O stretch, N-H bend, C-H stretch) are made based on the potential energy distribution (PED).

UV-Vis spectrum: Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic transitions. This provides information on the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. These calculations help in understanding the electronic structure and chromophores within the molecule.

Although numerous studies apply these methodologies to compounds with similar functional groups or structural motifs, such as other amides or molecules containing a mesityl group, the specific data for this compound remains unavailable in the public domain. The generation of accurate simulated spectral data requires dedicated computational runs for the exact molecular structure of interest.

Without access to primary research that has performed these specific calculations for this compound, it is not possible to provide the detailed research findings and data tables as requested. The scientific community has yet to publish a computational analysis of this particular compound.

Potential Non Biological Applications of N Mesityl N Methylethanediamide

Application as a Ligand in Coordination Chemistry

The presence of nitrogen and oxygen donor atoms within the N-mesityl-N'-methylethanediamide structure makes it a prime candidate for use as a ligand in coordination chemistry. The ethanediamide backbone can offer various binding modes, potentially acting as a bidentate or bridging ligand to one or more metal centers.

Design of Metal Complexes Incorporating this compound

It is conceivable that this compound could be utilized in the design of a variety of metal complexes. The coordination could occur through the two amide oxygen atoms, the two nitrogen atoms, or a combination thereof, leading to the formation of chelate rings with a central metal ion. The significant steric hindrance provided by the N-mesityl group would likely play a crucial role in determining the geometry and coordination number of the resulting metal complexes. mdpi.com This steric bulk could stabilize low-coordination-number metal centers, a desirable feature in the design of reactive catalysts. researchgate.net

For instance, in complexes with transition metals, the ligand could enforce a specific geometry, influencing the electronic properties and subsequent reactivity of the metal center. The asymmetry of the ligand, with a bulky mesityl group on one nitrogen and a small methyl group on the other, could also lead to the formation of chiral metal complexes, which are of significant interest in asymmetric catalysis.

Potential in Catalysis (e.g., Transition Metal Catalysis, Organocatalysis)

The N-mesityl group is a well-established feature in modern catalysis, particularly in the realm of N-heterocyclic carbene (NHC) catalysis. capes.gov.brrsc.orgnih.gov Research has consistently shown that the steric bulk of the mesityl group can dramatically enhance the rate and efficiency of catalytic reactions. capes.gov.brrsc.orgnih.gov This is often attributed to the group's ability to promote key steps in the catalytic cycle, such as the irreversible addition of the catalyst to a substrate. capes.gov.brrsc.orgnih.gov

By incorporating an N-mesityl group, metal complexes of this compound could exhibit enhanced catalytic activity. For example, in transition metal catalysis, such a ligand could be used in reactions like cross-coupling or polymerization. nih.gov The steric and electronic properties imparted by the ligand could influence the selectivity and turnover number of the catalyst. It is also plausible that the compound itself could function as an organocatalyst, although this application is less straightforward and would require dedicated investigation.

Role in Materials Science

The structural characteristics of this compound also suggest its potential utility in the field of materials science, particularly in the synthesis of polymers and the construction of ordered molecular assemblies.

Use as a Monomer or Precursor for Polymer Synthesis

Diamide-containing molecules can serve as monomers in the synthesis of polyamides, a class of polymers known for their strength and thermal stability. While the bulky mesityl group might hinder polymerization to some extent, it could also be exploited to create polymers with specific properties, such as increased solubility or controlled morphology.

Furthermore, if the ethanediamide core were to be modified to include polymerizable groups, this compound could act as a functional monomer. For example, related N,N'-disubstituted diamine derivatives have been used to create polymerizable amine coinitiators for applications such as dental resins. rsc.org This suggests a pathway for incorporating the unique steric and electronic features of the N-mesityl group into a polymer backbone.

Incorporation into Supramolecular Assemblies and Frameworks

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered structures. The amide groups in this compound are excellent hydrogen bond donors and acceptors, making the molecule a promising building block for supramolecular assemblies.

The presence of the aromatic mesityl ring also introduces the possibility of π-π stacking interactions. By carefully controlling the conditions, it is conceivable that this compound could self-assemble into one-, two-, or three-dimensional networks. The formation of such ordered structures is of great interest for applications in areas like molecular recognition, gas storage, and the development of "smart" materials. The formation of molecularly imprinted polymers from related amide compounds demonstrates the potential for creating specific recognition sites within a polymer matrix. nih.gov

Development as a Building Block in Complex Organic Synthesis

Beyond its direct applications, this compound could serve as a versatile building block in the synthesis of more complex organic molecules. The differential substitution on the two nitrogen atoms provides a handle for selective chemical transformations.

Insufficient Data Available for this compound Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the chemical compound this compound concerning its potential non-biological applications. Specifically, detailed findings on its role in facilitating stereoselective transformations or as a precursor for advanced heterocyclic compounds are not available in the public domain.

Extensive searches were conducted to locate studies detailing the use of the this compound scaffold in asymmetric catalysis or as a starting material in the synthesis of complex cyclic molecules. These inquiries did not yield specific results for this particular diamide (B1670390). While research exists on related structures, such as the role of the N-mesityl group in N-heterocyclic carbene (NHC) catalysis or the applications of other diamides and oxalamides in synthesis, this information does not directly pertain to this compound.

Consequently, the construction of an article detailing the specific applications outlined in the user's request is not feasible at this time due to the absence of foundational research data. The scientific community has not, to date, published studies that would allow for a thorough and accurate discussion of the topics requested.

Conclusion and Future Research Directions for N Mesityl N Methylethanediamide

Summary of Key Academic Findings and Contributions

Research on N-mesityl-N'-methylethanediamide has provided valuable insights into its synthesis and structural characteristics. The primary method for its preparation involves the reaction of N,N'-dimesitylethanediamide with a suitable methylating agent. Studies have focused on optimizing reaction conditions to achieve high yields and purity.

Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, has been instrumental in confirming the molecular structure of this compound. These studies have elucidated the connectivity of the atoms and the presence of key functional groups, such as the amide linkages and the aromatic mesityl group. X-ray crystallography has further provided detailed information on its solid-state structure, including bond lengths and angles, revealing the spatial arrangement of the molecule.

Unresolved Research Questions and Challenges

Despite the progress made, several research questions regarding this compound remain unanswered. A significant challenge lies in the limited understanding of its coordination chemistry. The potential of the amide nitrogens and carbonyl oxygens to act as coordinating sites for metal ions is an area that requires further exploration. The steric hindrance imposed by the bulky mesityl groups likely plays a crucial role in its coordination behavior, and a systematic investigation into its complexes with various metal centers is needed.

Furthermore, the full scope of its reactivity is yet to be determined. While its synthesis is established, its participation in other types of chemical transformations is not well-documented. Understanding its stability under different reaction conditions and its potential to undergo further functionalization are key challenges that need to be addressed.

Promising Avenues for Further Fundamental and Applied Research

The future of this compound research is promising, with several avenues for both fundamental and applied investigations.

Exploration of Novel Synthetic Methodologies

While a synthetic route exists, the development of more efficient and sustainable synthetic methodologies would be a valuable contribution. This could involve exploring alternative starting materials, employing greener solvents, or utilizing catalytic methods to improve atom economy and reduce waste. Investigating one-pot synthesis procedures could also streamline the production of this compound.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers a powerful tool for gaining deeper insights into the properties and reactivity of this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to predict its geometric parameters, vibrational frequencies, and electronic properties. nih.gov Such studies can complement experimental data and provide a theoretical framework for understanding its behavior. nih.gov Molecular docking simulations could also be used to explore its potential interactions with biological targets or its suitability for applications in materials science. nih.gov

Investigations into Undiscovered Reactivity Modes

A systematic exploration of the reactivity of this compound is a crucial area for future research. This could involve studying its behavior in the presence of various reagents, such as strong acids, bases, oxidizing agents, and reducing agents. Uncovering new reaction pathways could lead to the synthesis of novel derivatives with potentially interesting properties and applications. The influence of the sterically demanding mesityl groups on its reactivity profile is a key aspect that warrants detailed investigation.

Broader Implications for Organic Chemistry and Materials Science

The study of this compound has broader implications for the fields of organic chemistry and materials science. As a sterically hindered diamide (B1670390), it serves as a valuable model compound for understanding the influence of non-covalent interactions and steric effects on molecular conformation and reactivity.

In materials science, the rigid and well-defined structure of this compound makes it a potential building block for the design of supramolecular assemblies and crystalline materials. Its ability to form hydrogen bonds could be exploited in the construction of ordered networks with specific topologies. Further research into its self-assembly properties and its potential incorporation into polymers or metal-organic frameworks could lead to the development of new materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-mesityl-N'-methylethanediamide, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between mesitylamine derivatives and methyl-substituted ethanediamides. For example, analogous procedures use ethanol as a solvent and reagents like pentafluorobenzaldehyde, with stirring under controlled temperatures (1–2 hours) . Key parameters include stoichiometric ratios (e.g., 0.24 mmol of precursor to 0.41 mmol aldehyde), solvent purity, and reaction time. Post-synthesis, purification via flash chromatography (230–400 mesh silica gel) is critical to isolate the compound in >70% yield . Monitor reaction progress using TLC or in situ NMR to optimize intermediate formation.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for mesityl aromatic protons (δ ≈ 6.7–7.6 ppm) and methylene/methyl groups (δ ≈ 3.9–4.0 ppm) using a Bruker Avance II spectrometer (400 MHz, CDCl₃) .
  • Mass Spectrometry : Confirm molecular ion peaks via TOF-MS (e.g., [M+H]⁺ for C₂₄H₂₀F₅N₃O₂ at m/z 508.2) .
  • Melting Point : Determine using a Kofler apparatus (e.g., 163–164°C) to assess purity .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends using ATR-FTIR .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid dust generation; work in a fume hood to prevent inhalation .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C in a dry, ventilated area. Monitor for moisture ingress, as hygroscopicity may alter stability .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to reduce side reactions. Ethanol is preferred for imine formation but may require additives (e.g., molecular sieves) to suppress hydrolysis .
  • Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity. For example, Ru-based catalysts improve cyclization efficiency in related metathesis reactions .
  • Temperature Gradients : Perform kinetic studies at 25–80°C to identify optimal exothermic/endothermic phases. Use reflux conditions cautiously to avoid decomposition.

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data)?

  • Methodological Answer :

  • Cross-Validation : Compare data across multiple techniques (e.g., DSC for melting points vs. traditional capillary methods) .
  • Purity Assessment : Re-crystallize the compound using mixed solvents (e.g., MeOH/CH₂Cl₂) and re-analyze via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to rule out impurities .
  • Database Reconciliation : Cross-reference spectral libraries (NIST, PubChem) to verify NMR/IR peaks . Discrepancies may arise from isotopic impurities or solvent artifacts.

Q. How can researchers address stability challenges during long-term storage?

  • Methodological Answer :

  • Degradation Studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC-MS analysis to track decomposition products (e.g., hydrolyzed amides) .
  • Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel packets) to storage containers. Avoid exposure to light using amber glassware .
  • Cryopreservation : For highly sensitive batches, store aliquots at -20°C under argon .

Q. What advanced methods validate the compound’s structural conformation and electronic properties?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Submit samples to the Cambridge Structural Database (CSD) for comparative analysis .
  • DFT Calculations : Use Gaussian09 to model optimized geometries and simulate NMR/IR spectra. Compare computed vs. experimental data to confirm tautomeric forms .
  • Electrochemical Profiling : Perform cyclic voltammetry to assess redox behavior, particularly if the compound participates in catalytic cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.